molecular formula C12H10N2O4S B11726754 5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one

5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one

Cat. No.: B11726754
M. Wt: 278.29 g/mol
InChI Key: GIAWRUKNFDVGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is a complex organic compound with the molecular formula C12H10N2O4S It is known for its unique structure, which includes a thiazolidinone ring, a nitromethylidene group, and a hydroxyphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 3-methyl-2-nitromethylene-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitromethylidene group can be reduced to an amine group.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the nitromethylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxyphenyl)methylidene]hydrazinecarbothioamide
  • 2-[(2-Hydroxyphenyl)methylidene]aminobenzamide
  • 2-[(2-Hydroxyphenyl)methylidene]aminonicotinic acid

Uniqueness

5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring and a nitromethylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

5-[(2-hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10N2O4S/c1-13-11(7-14(17)18)19-10(12(13)16)6-8-4-2-3-5-9(8)15/h2-7,15H,1H3

InChI Key

GIAWRUKNFDVGCC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C[N+](=O)[O-])SC(=CC2=CC=CC=C2O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.